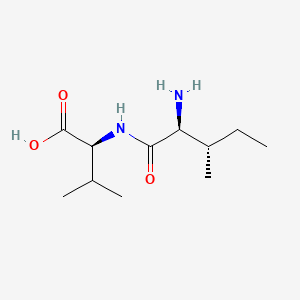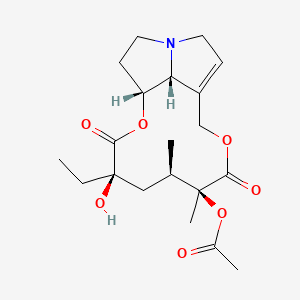
フェルビナク
概要
説明
Felbinac, also known as biphenylylacetic acid, is a topical medicine belonging to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) of the arylacetic acid class. It is primarily used to treat muscle inflammation and arthritis. Felbinac is an active metabolite of fenbufen and is known for its potent anti-inflammatory and analgesic properties .
科学的研究の応用
Felbinac has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of biphenyl derivatives.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in the treatment of osteoarthritis, rheumatoid arthritis, and muscle inflammation. .
Industry: Employed in the formulation of topical gels and foams for pain relief and inflammation reduction.
作用機序
Felbinac exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, felbinac reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Similar Compounds:
Biprofen: The α-methyl acid of felbinac, used to prepare bifepramide.
Xenbucin: The α-ethyl acid of felbinac, used to make xenthiorate.
Comparison: Felbinac is unique due to its specific structure and its role as an active metabolite of fenbufen. While biprofen and xenbucin share structural similarities with felbinac, they differ in their pharmacological properties and applications. Felbinac’s ability to be used topically and its effectiveness in treating localized inflammation and pain make it distinct from its analogs.
Safety and Hazards
Felbinac is associated with several hazards according to the United Nations guidelines on chemical safety and hazards . These include toxicity when swallowed (H301), fatal skin contact (H310), skin irritation (H315), serious eye irritation (H319), fatal if inhaled (H330), and toxic if inhaled (H331) .
生化学分析
Biochemical Properties
Felbinac works by inhibiting the production of certain chemicals in the body that cause pain and inflammation . It interacts with enzymes such as cyclooxygenase (COX), specifically the COX-2 isoform . The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in mediating pain and inflammation .
Cellular Effects
Felbinac exerts its effects on various types of cells, primarily those involved in inflammatory responses. By inhibiting the production of prostaglandins, Felbinac can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . This can lead to a reduction in inflammation and pain.
Molecular Mechanism
The molecular mechanism of Felbinac involves its binding to the COX-2 enzyme, inhibiting its activity . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The inhibition of COX-2 also affects gene expression related to inflammation and pain signaling pathways .
Temporal Effects in Laboratory Settings
Felbinac’s effects can change over time in laboratory settings. For instance, its anti-inflammatory and analgesic effects become more pronounced with continued use
Metabolic Pathways
Felbinac’s metabolic pathways are consistent with the known metabolic profile of fenbufen
Transport and Distribution
Felbinac is applied topically and is absorbed through the skin, moving deeper into the areas where there is inflammation . The distribution of Felbinac is preferential to sites of inflammation when applied topically .
準備方法
Synthetic Routes and Reaction Conditions: Felbinac can be synthesized through a reaction between p-bromophenylacetic acid and phenylboronic acid in the presence of an amino acetic acid palladium complex as a catalyst. This reaction occurs in pure water at room temperature for 2 hours, yielding a pure product after simple separation and purification . Another method involves the reaction of biphenyl with monoethyl oxalyl chloride in the presence of anhydrous aluminum trichloride, followed by hydrolysis to obtain felbinac .
Industrial Production Methods: The industrial production of felbinac typically involves the use of environmentally friendly and efficient synthetic methods. The reaction between p-bromophenylacetic acid and phenylboronic acid is favored due to its mild synthesis conditions, few reaction steps, and high productivity. This method is also green and environment-friendly, making it suitable for large-scale industrial production .
化学反応の分析
Types of Reactions: Felbinac undergoes various chemical reactions, including:
Oxidation: Felbinac can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of felbinac can yield alcohol derivatives.
Substitution: Felbinac can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated derivatives.
特性
IUPAC Name |
2-(4-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZAKQDHEVVFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045389 | |
| Record name | Felbinac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5728-52-9 | |
| Record name | Felbinac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Felbinac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felbinac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07477 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | felbinac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | felbinac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Felbinac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-biphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FELBINAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















